N-(4-fluorophenyl)-3-tosylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-tosylquinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-fluorophenyl and tosyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds such as gefitinib selectively target the mutant proteins in malignant cells . Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
For instance, Gefitinib inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the EGFR .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
For instance, 2-(4-fluorophenyl) imidazole-5-ones derivatives showed a more reliable anti-cancer drug candidate against MCF-7 cell line using QSAR analysis, molecular docking assessment, and pharmacokinetics analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-tosylquinolin-4-amine typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the 4-fluorophenyl and tosyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-3-tosylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tosyl group.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Chemistry: N-(4-fluorophenyl)-3-tosylquinolin-4-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.
Medicine: this compound has shown promise in preclinical studies as a potential drug candidate for the treatment of infectious diseases and cancer. Its unique chemical properties enable it to selectively target specific enzymes and receptors involved in disease progression.
Industry: The compound is used in the development of new materials with enhanced properties, such as improved thermal stability and electrical conductivity. It is also employed in the production of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
- N-(3-chloro-4-fluorophenyl)acetamide
- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
Uniqueness: N-(4-fluorophenyl)-3-tosylquinolin-4-amine stands out due to its unique combination of the 4-fluorophenyl and tosyl groups, which confer enhanced chemical stability and biological activity. This makes it a versatile compound with a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-15-6-12-18(13-7-15)28(26,27)21-14-24-20-5-3-2-4-19(20)22(21)25-17-10-8-16(23)9-11-17/h2-14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPMCCCHCFANEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.